molecular formula C5H10FNO2 B13541807 ethyl (2R)-3-amino-2-fluoropropanoate

ethyl (2R)-3-amino-2-fluoropropanoate

Cat. No.: B13541807
M. Wt: 135.14 g/mol
InChI Key: UOJRHPZOSHOMRW-SCSAIBSYSA-N
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Description

Ethyl (2R)-3-amino-2-fluoropropanoate is a fluorinated β-amino acid ester characterized by an ethyl ester group, a fluorine atom at the C2 position, and an amino group at C3, with R-configuration at the chiral C2 center. This compound belongs to a class of molecules with applications in medicinal chemistry, particularly as intermediates in synthesizing peptidomimetics or fluorinated pharmaceuticals.

Properties

Molecular Formula

C5H10FNO2

Molecular Weight

135.14 g/mol

IUPAC Name

ethyl (2R)-3-amino-2-fluoropropanoate

InChI

InChI=1S/C5H10FNO2/c1-2-9-5(8)4(6)3-7/h4H,2-3,7H2,1H3/t4-/m1/s1

InChI Key

UOJRHPZOSHOMRW-SCSAIBSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CN)F

Canonical SMILES

CCOC(=O)C(CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-3-amino-2-fluoropropanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of (2R)-3-amino-2-fluoropropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-3-amino-2-fluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Ethyl (2R)-3-amino-2-fluoropropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2R)-3-amino-2-fluoropropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and physicochemical differences between ethyl (2R)-3-amino-2-fluoropropanoate and its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Notable Properties
This compound C₅H₁₀FNO₂ ~151.14 Ethyl ester, amino, fluorine (R-configuration) Higher lipophilicity than methyl analogs
Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride C₄H₈FNO₂·HCl 154.21 Methyl ester, amino, fluorine (S-configuration), hydrochloride salt Improved aqueous solubility due to salt form; widely available as a pharmaceutical intermediate
Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate C₆H₁₀F₃NO₂ 185.14 Ethyl ester, trifluoro, methyl branch Enhanced metabolic stability and lipophilicity
Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-fluoro-2,3-diphenylpropanoate C₂₅H₂₃BrFN O₄ 500.35 Methyl ester, benzyloxycarbonyl, diphenyl substituents Bulky substituents induce steric hindrance; used in crystallography studies

Stereochemical and Physicochemical Implications

  • Stereochemistry: The R-configuration at C2 in this compound contrasts with the S-configuration in its methyl ester counterpart (). This difference may influence enantioselective interactions in biological systems, such as enzyme binding or receptor affinity.
  • However, methyl esters like methyl (2S)-3-amino-2-fluoropropanoate hydrochloride are more commonly commercialized, possibly due to easier synthesis or regulatory precedents .
  • Substituent Effects : The trifluoro and methyl-branched analog () demonstrates how additional fluorine atoms and branching enhance lipophilicity and metabolic resistance, albeit at the cost of synthetic complexity.

Commercial and Research Accessibility

  • Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride is listed as a discontinued product on ECHEMI and CymitQuimica, suggesting challenges in large-scale production or shifting market demand .
  • This compound’s absence from commercial platforms implies it may be a novel or niche compound requiring custom synthesis.

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